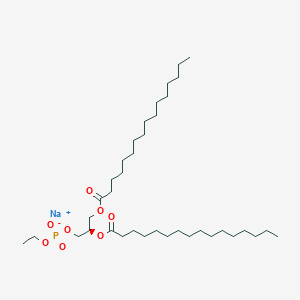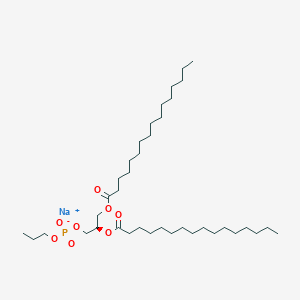
4,8-Dioxa-3H-perfluorononanoic acid
Overview
Description
4,8-Dioxa-3H-perfluorononanoic acid is a perfluoroalkyl substance (PFAS) known for its unique chemical properties. It is formally named 2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]-propanoic acid and has the molecular formula C7H2F12O4 . This compound has been identified in various environmental matrices, including bottled water and watersheds .
Mechanism of Action
Target of Action
4,8-Dioxa-3H-perfluorononanoic acid, also known as DTXSID40881350 or 2,2,3-Trifluoro-3-(1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy)propanoic acid, is a perfluoroalkyl substance (PFAS) . PFAS are known to be widespread water contaminants
Mode of Action
It is known that pfas, in general, can cause health-related issues, including endocrine disruption, high cholesterol levels, birth defects, and cancers .
Biochemical Pathways
Pfas are known to be environmentally persistent synthetic compounds , suggesting they may have long-term effects on various biochemical pathways.
Pharmacokinetics
The compound is slightly soluble in chloroform, DMSO, and methanol , which may influence its bioavailability.
Result of Action
Exposure to pfas is associated with cancer, immune system dysfunction, and endocrine disruption .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound has been found in bottled water and watersheds , suggesting that it can persist in various environmental conditions. The EPA plans to propose legally enforceable limits on these chemicals in drinking water .
Biochemical Analysis
Biochemical Properties
As a PFAS, it is known to be persistent in the environment and resistant to degradation .
Cellular Effects
Exposure to PFAS is associated with various health effects, including cancer, immune system dysfunction, and endocrine disruption .
Molecular Mechanism
Pfas are known to bind to proteins and other biomolecules, potentially disrupting their normal function .
Temporal Effects in Laboratory Settings
As a PFAS, it is known to be stable and resistant to degradation .
Dosage Effects in Animal Models
Pfas have been shown to cause adverse effects at high doses .
Metabolic Pathways
Pfas are known to interact with various enzymes and cofactors .
Transport and Distribution
Pfas are known to accumulate in various tissues .
Subcellular Localization
Pfas are known to accumulate in various cellular compartments .
Preparation Methods
The synthesis of 4,8-Dioxa-3H-perfluorononanoic acid involves complex chemical reactions. One common method includes the electrochemical fluorination (ECF) process, which replaces hydrogen atoms with fluorine atoms on a carbon chain . Another method is telomerization, which involves the addition of telogens to a growing polymer chain . Industrial production often utilizes these methods to ensure high purity and yield.
Chemical Reactions Analysis
4,8-Dioxa-3H-perfluorononanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Although less common, reduction reactions can occur under specific conditions, often resulting in the formation of partially fluorinated compounds.
Substitution: This compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
4,8-Dioxa-3H-perfluorononanoic acid has several applications in scientific research:
Medicine: While not directly used in medical treatments, its study helps in understanding the impact of PFAS on human health.
Comparison with Similar Compounds
4,8-Dioxa-3H-perfluorononanoic acid is similar to other short-chain perfluoroalkyl acids (PFAAs) and ether-substituted polyfluoroalkyl alternatives, such as:
Hexafluoropropylene oxide dimer acid (HFPO-DA): Known as GenX, used as a replacement for perfluorooctanoic acid (PFOA).
62 Chlorinated polyfluoroethersulfonic acid (62 Cl-PFESA): Known as F-53B, used in the electroplating industry.
These compounds share similar chemical properties but differ in their environmental persistence and toxicity profiles. This compound is unique due to its specific molecular structure and applications in various fields.
Properties
IUPAC Name |
2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F12O4/c8-1(3(9,10)2(20)21)22-5(13,14)4(11,12)6(15,16)23-7(17,18)19/h1H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDRCEOKCOUICI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)(F)F)(OC(C(C(OC(F)(F)F)(F)F)(F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CF3OCF2CF2CF2OCFHCF2COOH, C7H2F12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Record name | Propanoic acid, 2,2,3-trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40881350 | |
| Record name | 4,8-Dioxa-3H-perfluorononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919005-14-4 | |
| Record name | 2,2,3-Trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=919005-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dioxa-3H-perfluorononanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40881350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3-Trifluoro-3-[1,1,2,2,3,3-hexafluoro-3-(trifluoromethoxy)propoxy]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.221.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3,5-Tris[4-(dihydroxyboryl)phenyl]benzene](/img/structure/B6596415.png)

![3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-1,3,5-oxadiazinan-4-one](/img/structure/B6596427.png)









